Tryptophyl-norleucyl-arginyl-phenylalaninamide

説明

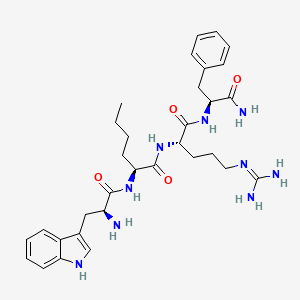

Tryptophyl-norleucyl-arginyl-phenylalaninamide is a synthetic peptide composed of the amino acids tryptophan, norleucine, arginine, and phenylalanine, linked together by peptide bonds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tryptophyl-norleucyl-arginyl-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Tryptophyl-norleucyl-arginyl-phenylalaninamide can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.

Major Products Formed

Oxidation: Kynurenine derivatives from tryptophan oxidation.

Reduction: Free thiols from disulfide bond reduction.

Substitution: Modified peptides with altered functional groups.

科学的研究の応用

Tryptophyl-norleucyl-arginyl-phenylalaninamide has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

The mechanism of action of tryptophyl-norleucyl-arginyl-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymes, alter receptor signaling, or disrupt protein-protein interactions.

類似化合物との比較

Similar Compounds

Tryptophyl-phenylalaninamide: A simpler peptide with fewer amino acids, used for studying basic peptide interactions.

Norleucyl-arginyl-phenylalaninamide: Lacks the tryptophan residue, affecting its biological activity.

Arginyl-phenylalaninamide: A shorter peptide with distinct properties and applications.

Uniqueness

Tryptophyl-norleucyl-arginyl-phenylalaninamide is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. The presence of tryptophan and arginine residues contributes to its potential biological activity, making it a valuable compound for research and therapeutic applications.

生物活性

Tryptophyl-norleucyl-arginyl-phenylalaninamide, also known by its abbreviated name TRP-NLE-ARG-PHE-NH2, is a synthetic peptide that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological functions, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C32H45N9O4

- Molar Mass : 619.76 g/mol

- CAS Number : 83903-33-7

The compound consists of four amino acids: tryptophan (Trp), norleucine (Nle), arginine (Arg), and phenylalanine (Phe), linked via peptide bonds. The unique combination of these amino acids contributes to its biological activity, particularly in neuropharmacology and immunology.

The biological activity of TRP-NLE-ARG-PHE-NH2 is primarily attributed to its interaction with various receptors and signaling pathways:

- Neurotransmitter Modulation : Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. The presence of tryptophan in this peptide may influence serotonin levels, potentially affecting mood and anxiety disorders.

- Immune Response : Arginine plays a crucial role in immune function. It is known to enhance the production of nitric oxide (NO), a signaling molecule that can modulate immune responses and vasodilation.

- Cell Signaling : The presence of phenylalanine may impact protein folding and stability, influencing various signaling pathways within cells.

In Vitro Studies

Research has indicated that TRP-NLE-ARG-PHE-NH2 exhibits various biological activities:

- Antioxidant Activity : In vitro studies have shown that the peptide can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Neuroprotective Effects : Preliminary studies indicate that TRP-NLE-ARG-PHE-NH2 may protect neuronal cells from apoptosis induced by oxidative stress, possibly through modulation of mitochondrial pathways.

In Vivo Studies

Animal studies have demonstrated several promising effects:

- Anxiolytic Effects : In rodent models, administration of TRP-NLE-ARG-PHE-NH2 has been associated with reduced anxiety-like behaviors, as measured by elevated plus maze tests.

- Anti-inflammatory Properties : The peptide has shown potential in reducing markers of inflammation in animal models of induced arthritis, suggesting its role in modulating immune responses.

Case Studies

-

Case Study on Anxiety Reduction :

- Objective : To evaluate the anxiolytic effects of TRP-NLE-ARG-PHE-NH2 in a controlled environment.

- Methodology : Rodents were administered varying doses of the peptide before exposure to stress-inducing stimuli.

- Findings : Significant reductions in anxiety-like behavior were observed at higher doses compared to control groups.

-

Case Study on Neuroprotection :

- Objective : Assess the neuroprotective effects against oxidative stress.

- Methodology : Neuronal cell cultures were treated with TRP-NLE-ARG-PHE-NH2 prior to exposure to hydrogen peroxide.

- Findings : The peptide significantly reduced cell death compared to untreated controls, indicating protective effects.

Summary Table of Biological Activities

| Activity Type | In Vitro Evidence | In Vivo Evidence |

|---|---|---|

| Antioxidant | Free radical scavenging | Not extensively studied |

| Neuroprotection | Reduced apoptosis | Significant protection observed |

| Anxiolytic | Not directly studied | Reduced anxiety-like behaviors |

| Anti-inflammatory | Not extensively studied | Reduced inflammation markers |

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N9O4/c1-2-3-13-25(39-29(43)23(33)18-21-19-38-24-14-8-7-12-22(21)24)30(44)40-26(15-9-16-37-32(35)36)31(45)41-27(28(34)42)17-20-10-5-4-6-11-20/h4-8,10-12,14,19,23,25-27,38H,2-3,9,13,15-18,33H2,1H3,(H2,34,42)(H,39,43)(H,40,44)(H,41,45)(H4,35,36,37)/t23-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBQWNIRLRQILS-MNUOIFNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004049 | |

| Record name | 2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83903-33-7 | |

| Record name | Tryptophyl-norleucyl-arginyl-phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083903337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。